(1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt of a methanone derivative featuring a piperidine ring substituted with a methylsulfonyl group and a piperazine ring modified with a 2,2,2-trifluoroethyl moiety. Its molecular formula is C14H22F3N3O3S·HCl, with a molecular weight of approximately 412.86 g/mol. This compound is structurally analogous to bioactive molecules targeting neurological or inflammatory pathways, though its specific therapeutic application remains underexplored in publicly available literature .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3N3O3S.ClH/c1-23(21,22)19-4-2-11(3-5-19)12(20)18-8-6-17(7-9-18)10-13(14,15)16;/h11H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHRRQOZXGLYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine and piperazine core, both of which are common in pharmacologically active compounds. The presence of the methylsulfonyl and trifluoroethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
1. Antiparasitic Activity
Recent studies have highlighted the potential of piperidine derivatives in targeting malaria parasites. For instance, compounds similar to our target have demonstrated significant inhibition of Plasmodium falciparum kinases, which are critical for the parasite's life cycle. These studies suggest that modifications to the piperidine structure can enhance antiplasmodial activity, indicating that this compound may exhibit similar properties .
2. Receptor Binding Affinity
Binding affinity studies reveal that compounds with structural similarities to this compound can interact with various neurotransmitter receptors. In particular, some derivatives have shown promising results as selective antagonists for the cannabinoid receptor type 1 (CB1), which is implicated in appetite regulation and neuroprotection .
3. Pharmacological Profiles
The pharmacological profile of related compounds suggests that they may function as dual-action agents targeting multiple pathways:
| Compound | Target | IC50 Value | Notes |
|---|---|---|---|
| Purfalcamine | PfCDPK1 | 17 nM | Potent inhibitor in malaria models |
| ML10 | PfPKG | 2.1 nM | Inhibits blood stage proliferation |
| LDK1229 | CB1 | 220 nM | Selective inverse agonist with potential therapeutic applications |
This table illustrates the promising biological activities associated with structurally related compounds.
Case Studies
A notable case study involved the evaluation of piperidine derivatives in a clinical setting for treating dilated cardiomyopathy (DCM). The study demonstrated that these compounds could improve cardiac function through various mechanisms, including modulation of calcium signaling pathways . While specific data on this compound is limited, the findings from related compounds suggest a potential for cardiovascular applications.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cellular signaling pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling cascades that can affect various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural motifs are shared with several pharmacologically active piperazine/piperidine derivatives. Below is a comparative analysis:
Key Observations
Substituent Impact on Lipophilicity :
- The trifluoroethyl group in the target compound increases lipophilicity compared to chlorophenyl or methoxy substituents in analogues, suggesting enhanced blood-brain barrier penetration .
- Hydroxyl or imidazole groups (e.g., in ) reduce logP, favoring aqueous solubility.
Receptor Binding and Selectivity: Methylsulfonyl and trifluoroethyl groups may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors or G-protein-coupled receptor modulators .
Synthetic Utility :
- The target compound’s piperazine-piperidine scaffold is modular, allowing for derivatization akin to cetirizine-related intermediates .
- Trifluoroethyl groups are often introduced via nucleophilic substitution or reductive amination, contrasting with the coupling reactions used for imidazole or chlorophenyl analogues .
Similarity Coefficient Analysis
Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~60–70% structural similarity with piperazine-based antihistamines (e.g., cetirizine derivatives) and ~45–50% with pyridine-containing analogues. This quantifies its hybrid pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
